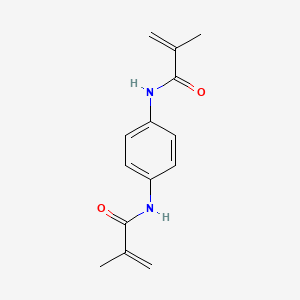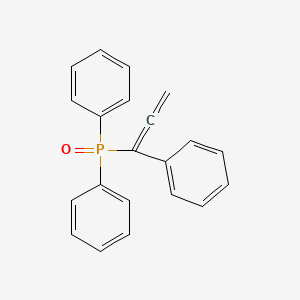
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- is a complex organophosphorus compound. It is characterized by the presence of a phosphine oxide group bonded to a diphenyl structure and a 1-phenyl-1,2-propadienyl moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- typically involves the reaction of diphenylphosphine oxide with phenylacetylene under specific conditions. One common method includes the use of a nickel catalyst to facilitate the coupling reaction. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using advanced catalytic systems. The use of nickel or palladium catalysts is common in industrial settings to achieve high efficiency and selectivity. The reaction conditions are carefully controlled to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Substitution reactions often involve the use of halides and a suitable catalyst like palladium or nickel.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Diphenylphosphine and related phosphines.
Substitution: Various substituted phosphine oxides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- has several applications in scientific research:
Biology: Investigated for its potential role in biological systems as a ligand for metal complexes.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism by which phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with metal ions. The phosphine oxide group can coordinate with metal centers, facilitating various catalytic processes. The molecular targets include metal ions such as palladium, nickel, and platinum, which are commonly used in catalytic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the 1-phenyl-1,2-propadienyl moiety.
Triphenylphosphine oxide: Another related compound with three phenyl groups attached to the phosphorus atom.
Phenylphosphine oxide: Contains a single phenyl group and exhibits different reactivity patterns.
Uniqueness
Phosphine oxide, diphenyl(1-phenyl-1,2-propadienyl)- is unique due to the presence of the 1-phenyl-1,2-propadienyl group, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and form complexes that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
17620-99-4 |
|---|---|
Fórmula molecular |
C21H17OP |
Peso molecular |
316.3 g/mol |
InChI |
InChI=1S/C21H17OP/c1-2-21(18-12-6-3-7-13-18)23(22,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1H2 |
Clave InChI |
ATIZTQOBZNPUIY-UHFFFAOYSA-N |
SMILES canónico |
C=C=C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


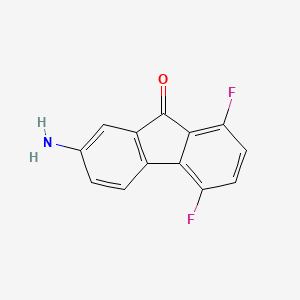
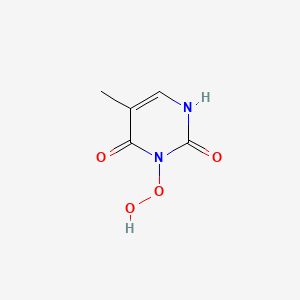
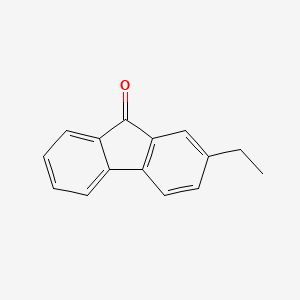

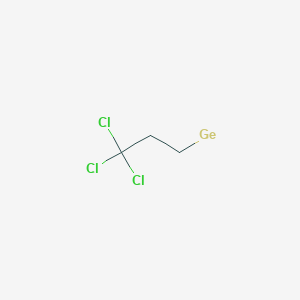


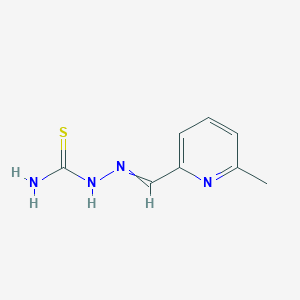

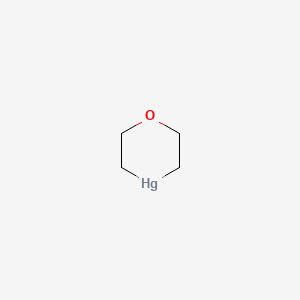

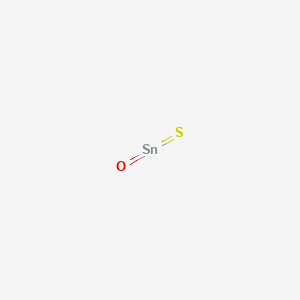
![2-Phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14719588.png)
